molecular formula C11H9FN2O2 B1322705 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 288251-65-0

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1322705
CAS No.: 288251-65-0
M. Wt: 220.2 g/mol
InChI Key: GKPPJKYOHIYGGZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group

Scientific Research Applications

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include skin and eye irritation, as well as respiratory irritation .

Future Directions

The study of fluorinated pyrazole derivatives is a promising area of research, particularly in the field of medicinal chemistry. These compounds could potentially be developed into new drugs with improved properties .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s interaction with proteins such as COX-2 (cyclooxygenase-2) suggests its potential as an anti-inflammatory agent . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as reduced proliferation or increased apoptosis in certain cell types. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and shifts in metabolic fluxes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby altering biochemical pathways . For instance, its inhibition of COX-2 reduces the production of pro-inflammatory mediators. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, while in vivo studies have shown potential long-term effects on tissue function and health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences cellular metabolism and energy production.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-fluorophenylhydrazine with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPPJKYOHIYGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623623
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-65-0
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-(4-fluorophenyl)-3-methylpyrazole-5-carboxylate (2 g) was dissolved in a mixed solvent of ethanol (10 ml) and water (10 ml) and sodium hydroxide (0.4 g) was added. The mixture was stirred at a refluxing temperature for 30 min. Ethanol was evaporated and to the residue was added dilute hydrochloric acid. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (1.4 g), melting point: 188° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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